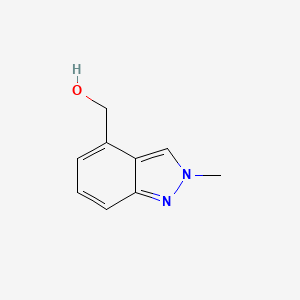

(2-Methyl-2H-indazol-4-yl)methanol

Descripción

Contextualizing the Indazole Scaffold in Contemporary Chemical and Biological Sciences

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. nih.gov This nitrogen-containing heterocyclic framework is a "privileged scaffold," meaning it can bind to multiple, diverse biological targets, making it a frequent component in the design of new drugs. nih.govmdpi.com

Indazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal properties. evitachem.comnih.gov The significance of this scaffold is underscored by its presence in several commercially available drugs. For instance, Pazopanib and Axitinib are kinase inhibitors used in cancer therapy, while Benzydamine is utilized as a non-steroidal anti-inflammatory drug. nih.gov The ability of the indazole nucleus to serve as a bioisostere for other important structures like phenol (B47542) and indole (B1671886) further enhances its utility in drug design. chemwhat.com.ua

Rationale for Academic Investigation of (2-Methyl-2H-indazol-4-yl)methanol

The primary rationale for the academic investigation of this compound lies in its role as a crucial chemical intermediate or "building block". evitachem.com Researchers utilize this compound to synthesize more complex and often more potent indazole derivatives for potential pharmaceutical use. evitachem.com The presence of a reactive hydroxymethyl group allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

The specific placement of the methyl group at the N2 position is also of significant interest. The "magic methyl" effect in drug discovery highlights how the addition of a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic properties, such as its metabolic stability or binding affinity to a target. mdpi.com By providing a stable N2-methylated indazole core, this compound serves as a valuable starting point for creating new chemical entities that may exhibit improved therapeutic profiles. Its study is therefore driven by its potential to contribute to the development of novel therapeutic agents across various fields, including oncology and infectious diseases. evitachem.com

Overview of Research Trajectories for Indazole Derivatives

The academic pursuit of indazole derivatives, often originating from precursors like this compound, is following several key trajectories.

One of the most prominent areas of research is in the development of kinase inhibitors for cancer treatment. organic-chemistry.org Many indazole-based compounds have been designed to target specific protein kinases that are overactive in tumor cells, thereby inhibiting cell proliferation and survival. nih.gov

Another significant research direction is the exploration of their antimicrobial and antiprotozoal activities . nih.gov For example, 2-phenyl-2H-indazole derivatives have shown potent activity against various protozoa, in some cases exceeding the efficacy of existing drugs like metronidazole. nih.gov

Furthermore, the unique photophysical properties of some indazole derivatives are being harnessed to develop fluorescent probes . mdpi.com These molecules can be used in cellular imaging and diagnostics due to their ability to emit light upon excitation. mdpi.com The synthesis of this compound itself is an area of study, with methods like the cyclization of 2-azidobenzaldehydes or ultrasound-assisted synthesis being employed to improve efficiency and yield. evitachem.comnih.gov

The chemical reactivity of the hydroxymethyl group in this compound opens up various possibilities for creating diverse libraries of compounds for screening.

Table 2: Potential Chemical Reactions of this compound

| Reaction Type | Description | Potential Reagents |

|---|---|---|

| Oxidation | The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. evitachem.com | Potassium permanganate (B83412), Chromium trioxide evitachem.com |

| Reduction | The compound can be reduced to generate other derivatives. evitachem.com | Lithium aluminum hydride evitachem.com |

| Substitution | The methyl group can potentially undergo substitution reactions. evitachem.com | Various nucleophiles evitachem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylindazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFPEFJWKQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2h Indazol 4 Yl Methanol

Established Synthetic Routes and Reaction Mechanisms

Established methods for synthesizing (2-Methyl-2H-indazol-4-yl)methanol are typically linear, multi-step sequences that allow for the careful construction of the target molecule.

The formation of the 2H-indazole ring system is the critical first phase of the synthesis. A common strategy involves the cyclization of appropriately substituted precursors. For instance, the synthesis can commence from an ortho-nitrobenzaldehyde derivative. The reaction sequence is as follows:

Formation of an Imine: An ortho-nitrobenzaldehyde is condensed with methylamine (B109427) to form the corresponding N-methyl imine.

Reductive Cyclization: This intermediate undergoes reductive cyclization to form the 2-methyl-2H-indazole ring. This step, often referred to as a Cadogan-style reaction, can be promoted by a reducing agent like triethyl phosphite (B83602) or triphenylphosphine (B44618). nih.govorganic-chemistry.org The phosphine (B1218219) reagent acts as an oxygen abstractor from the nitro group, facilitating the formation of a nitrene intermediate which then cyclizes via N-N bond formation. organic-chemistry.org

Functional Group Conversion: If the starting material does not already contain the required formyl group at the 4-position, subsequent steps are needed. However, starting with 2-nitro-1,3-benzenedicarbaldehyde and selectively reacting one aldehyde group would be a convergent approach. A more common pathway involves using a precursor like 3-methyl-6-nitro-1H-indazole, followed by functional group interconversion and N-methylation. researchgate.net

Final Reduction: The most direct final step is the reduction of the aldehyde group of 2-Methyl-2H-indazole-4-carbaldehyde. This is a standard transformation in organic synthesis, typically achieved with high efficiency using a metal hydride reducing agent.

The mechanism for the final reduction step using a hydride reagent, such as sodium borohydride (B1222165), involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to yield the primary alcohol, this compound.

One-pot syntheses for the core 2H-indazole structure have been developed to improve efficiency and reduce waste from intermediate purification steps. While not always producing the exact 4-hydroxymethyl substituted product directly, these strategies are highly relevant. A prominent one-pot, three-component method involves the reaction of a 2-bromobenzaldehyde (B122850), a primary amine (like methylamine), and sodium azide (B81097), often catalyzed by a copper species. organic-chemistry.orgacs.org

The proposed mechanism for this copper-catalyzed reaction involves:

Initial formation of an imine from the 2-bromobenzaldehyde and methylamine.

Copper-catalyzed coupling of sodium azide to the aryl bromide, forming an aryl azide intermediate.

Intramolecular cyclization of the aryl azide onto the imine nitrogen, followed by loss of nitrogen gas and subsequent bond formation to yield the 2H-indazole ring.

Adapting this for the target molecule would require using 2-bromo-isophthalaldehyde as the starting material, which presents challenges of selectivity. However, the principle demonstrates a move towards more convergent synthetic designs.

Development of Novel Synthetic Approaches

Research into indazole synthesis is continually evolving, with a focus on improving selectivity, efficiency, and the use of advanced catalytic systems.

Catalysis is central to modern indazole synthesis. bohrium.combenthamdirect.com Transition metals, particularly palladium and copper, are widely used.

Palladium Catalysis: Palladium catalysts are effective for C-N bond formation in the final cyclization step. For example, the intramolecular amination of an N-aryl-N-(o-bromobenzyl)hydrazine derivative can be catalyzed by a palladium complex to form the 2H-indazole ring. organic-chemistry.org

Copper Catalysis: As mentioned, copper catalysts, including copper(I) oxide nanoparticles, are instrumental in one-pot syntheses from 2-bromobenzaldehydes. organic-chemistry.orgacs.org These methods are noted for their operational simplicity and good yields.

The final reduction of the aldehyde to the alcohol can also be achieved via catalytic hydrogenation. This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and is considered a green alternative to hydride reagents as the only byproduct is water (if any).

| Catalyst System | Starting Materials | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) Oxide Nanoparticles | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | One-Pot Three-Component | Ligand-free, Good yields, Use of green solvent (PEG) | organic-chemistry.orgacs.org |

| Palladium(II) Acetate / Phosphine Ligand | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | High tolerance for functional groups | organic-chemistry.org |

| MoOCl₂(dmf)₂ / PPh₃ | o-Nitrobenzylidene Amines | Reductive Cyclization | Microwave-assisted, rapid | organic-chemistry.org |

| Visible Light / 4CzIPN (Photocatalyst) | Acylated Azobenzenes | Photosynthesis | Metal-free, mild conditions | organic-chemistry.org |

Asymmetric and enantioselective synthetic approaches are employed to produce chiral molecules, where one enantiomer is favored over the other. The target molecule, this compound, is an achiral molecule. It does not possess any stereogenic centers (chiral carbons) and its mirror image is superimposable on the original molecule. Therefore, enantioselective synthesis is not applicable to the production of this specific compound.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern approaches to indazole synthesis align with these principles. rsc.org

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Recent methods have demonstrated the successful synthesis of 2H-indazoles in greener solvents like polyethylene (B3416737) glycol (PEG) or even water. acs.org

Catalyst-Based Approaches: The use of catalysts, as detailed previously, is a core principle of green chemistry as it allows reactions to proceed with higher atom economy and under milder conditions than stoichiometric reagents. bohrium.combenthamdirect.com

Novel Reaction Media: Solvent-free syntheses, using methods like grinding reactants together, represent a significant advancement in green chemistry by completely eliminating solvent waste. umich.edu

Photochemical Methods: Visible-light-induced reactions, which can often proceed at room temperature without strong chemical oxidants or metal catalysts, are a promising green avenue for constructing heterocyclic systems like indazoles. rsc.orgacs.org

| Green Principle | Methodology | Example/Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Using PEG-400 as a reaction medium | Effective for copper-catalyzed one-pot synthesis of 2H-indazoles | acs.org |

| Catalysis | Using natural catalysts like lemon peel powder | Synthesis of 1H-indazoles under ultrasound irradiation | researchgate.net |

| Energy Efficiency | Ultrasound-assisted synthesis | Accelerated reaction times for Cadogan's cyclization | nih.gov |

| Waste Prevention | Solvent-free synthesis by grinding | High atom economy synthesis of benzimidazole (B57391) derivatives, a related heterocycle | umich.edu |

| Benign Reaction Conditions | Visible-light photocatalysis | Metal- and oxidant-free synthesis of indazoles from azobenzenes | rsc.org |

Solvent-Free and Reduced-Solvent Methodologies

In the quest for greener synthetic routes, significant attention has been given to minimizing or eliminating the use of hazardous organic solvents. One promising approach is the use of solvent-free or reduced-solvent conditions for the reduction of aldehydes. For instance, the reduction of aldehydes using sodium borohydride can be effectively carried out under solvent-free conditions, often accelerated by techniques such as grinding or microwave irradiation. digitellinc.com While a specific solvent-free synthesis of this compound has not been extensively detailed in the literature, the general applicability of these methods to aromatic aldehydes suggests a high potential for its adaptation.

Another sustainable approach involves the use of water as a solvent. The chemoselective reduction of various carbonyl compounds to alcohols with ammonia (B1221849) borane (B79455) in neat water has been demonstrated to be highly efficient, with quantitative conversions and high isolated yields. rsc.org This method is particularly attractive due to the low toxicity and easy handling of the reagent, as well as the benign nature of water as a solvent. rsc.org Furthermore, electrochemical reduction methods using water as the hydrogen source are emerging as practical and environmentally friendly alternatives. organic-chemistry.org

Ultrasound-assisted synthesis is another technique that can facilitate reactions with reduced solvent usage and lower energy consumption. nih.gov The application of ultrasound to the reduction of aldehydes with sodium borohydride has been shown to be effective. nih.gov

Table 1: Comparison of Solvent-Free and Reduced-Solvent Reduction Methods

| Method | Reducing Agent | Solvent | Key Advantages |

| Grinding | Sodium Borohydride | None | Simplicity, reduced waste |

| Microwave Irradiation | Sodium Borohydride | Minimal or no solvent | Faster reaction times, energy efficiency |

| Aqueous Reduction | Ammonia Borane | Water | High chemoselectivity, environmentally benign |

| Electrochemical Reduction | - | Water | Uses water as a hydrogen source, recyclable electrolytes |

| Sonication | Sodium Borohydride | Minimal or no solvent | Reduced reaction times, energy efficient |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net In the synthesis of this compound from 2-methyl-2H-indazole-4-carbaldehyde, the choice of reducing agent significantly impacts the atom economy.

Efforts to improve atom economy and minimize waste focus on catalytic hydrogenation, where molecular hydrogen is used as the reductant and the catalyst can be recycled. This approach, in theory, offers 100% atom economy as all the atoms of the hydrogen molecule are incorporated into the product. However, the practical application of catalytic hydrogenation for this specific substrate would require further investigation to ensure selectivity and avoid reduction of the indazole ring.

The E-factor, which is the mass ratio of waste to desired product, is another metric used to assess the environmental impact of a synthetic process. researchgate.net By choosing reagents and conditions that minimize byproduct formation and allow for solvent recycling, the E-factor can be significantly reduced.

Table 2: Atom Economy of Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Molecular Weight | Stoichiometry (Aldehyde:Reagent) | Theoretical Atom Economy | Key Byproducts |

| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 4:1 | < 100% | Borate salts |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 4:1 | < 100% | Aluminum salts |

| Hydrogen (H₂) with Catalyst | 2.02 g/mol | 1:1 | 100% | None (in theory) |

Sustainable Reagent Utilization

The selection of reagents is a crucial aspect of sustainable synthesis. The ideal reagent should be non-toxic, readily available, and recyclable. In the context of reducing 2-methyl-2H-indazole-4-carbaldehyde, several sustainable options are being explored.

Sodium borohydride is considered a relatively benign reducing agent compared to more reactive hydrides like lithium aluminum hydride, which reacts violently with water. masterorganicchemistry.com The use of ammonia borane in water presents a highly attractive sustainable option due to its stability and the use of a green solvent. rsc.org

Catalytic approaches offer the most sustainable long-term solution. The development of catalysts based on earth-abundant and non-toxic metals is a key area of research. organic-chemistry.org For instance, nickel-catalyzed reductions of carboxylic acid derivatives have been developed in green and recyclable reaction media. rsc.org While this applies to the acid, similar principles can be extended to aldehyde reductions. The use of copper(I) oxide nanoparticles in a green solvent like polyethylene glycol (PEG) has also been reported for the synthesis of 2H-indazoles, highlighting the potential of nanoparticle catalysis in sustainable chemistry. organic-chemistry.org

The synthesis of the indazole ring itself can also be made more sustainable. One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives provide a green route to indazoles with high atom economy and broad functional group tolerance. organic-chemistry.org

Table 3: Profile of Sustainable Reducing Agents and Catalysts

| Reagent/Catalyst | Key Sustainability Features |

| Sodium Borohydride (NaBH₄) | Relatively safe and easy to handle |

| Ammonia Borane (in water) | Non-toxic, uses a green solvent, high chemoselectivity |

| Catalytic Hydrogenation | High atom economy, potential for catalyst recycling |

| Earth-Abundant Metal Catalysts (e.g., Ni, Cu) | Reduced toxicity and cost compared to precious metals |

| Nanoparticle Catalysts | High activity, potential for recyclability |

Chemical Transformations and Reactivity of 2 Methyl 2h Indazol 4 Yl Methanol

Derivatization Strategies via the Methanol (B129727) Moiety

The primary alcohol functional group in (2-Methyl-2H-indazol-4-yl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, and oxidation-reduction reactions. These transformations provide pathways to a wide array of derivatives with altered physicochemical properties.

Esterification Reactions

The hydroxyl group of this compound can be readily converted to an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. For instance, esterification with a carboxylic acid is often catalyzed by a strong acid, such as sulfuric acid, and may require elevated temperatures to drive the reaction to completion by removal of water nih.gov.

A general method for the esterification of a similar indazole derivative involves the reaction with a suitable acid chloride in the presence of a base, such as potassium carbonate, in an inert solvent like acetone. This method generally proceeds at room temperature or with gentle heating to afford the corresponding ester in good yield rsc.org.

Table 1: Representative Esterification Reactions

| Reactant | Reagents and Conditions | Product |

| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | (2-Methyl-2H-indazol-4-yl)methyl ester |

| Acid Chloride | Base (e.g., K₂CO₃), acetone | (2-Methyl-2H-indazol-4-yl)methyl ester |

| Acid Anhydride | Base (e.g., pyridine) or acid catalyst | (2-Methyl-2H-indazol-4-yl)methyl ester |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through several established methods. The Williamson ether synthesis, a classic approach, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide acs.org.

Alternatively, the Mitsunobu reaction offers a mild and versatile method for etherification. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol (B47542) wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com. This method is particularly useful for the synthesis of ethers with inversion of stereochemistry if a chiral secondary alcohol is used wikipedia.orgyoutube.comyoutube.com. For a primary alcohol like this compound, this reaction provides a straightforward route to various ethers under mild conditions.

Recent advancements in etherification include iron-catalyzed methods. For example, the symmetrical etherification of benzylic alcohols can be achieved using a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a green and recyclable solvent like propylene (B89431) carbonate acs.orgnih.gov. For the synthesis of unsymmetrical ethers, an iron(II) chloride tetrahydrate (FeCl₂·4H₂O) catalyst in the presence of a pyridine (B92270) bis-thiazoline ligand has proven effective nih.gov.

Table 2: Common Etherification Strategies

| Method | Reagents and Conditions | Product |

| Williamson Ether Synthesis | Strong base (e.g., NaH), alkyl halide | (2-Methyl-2H-indazol-4-yl)methyl ether |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, another alcohol/phenol | (2-Methyl-2H-indazol-4-yl)methyl ether |

| Iron-Catalyzed Etherification | FeCl₃·6H₂O (symmetrical) or FeCl₂·4H₂O/ligand (unsymmetrical) | Symmetrical or unsymmetrical ethers |

Oxidation and Reduction Pathways

The methanol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-methyl-2H-indazole-4-carbaldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly employed for this transformation to prevent over-oxidation to the carboxylic acid chem-station.commsu.edulibretexts.orgchemistrysteps.com. The reaction is typically carried out in an anhydrous solvent like dichloromethane. Another effective reagent for the oxidation of benzylic alcohols to aldehydes is activated manganese dioxide (MnO₂) core.ac.uk.

Further oxidation to the carboxylic acid, 2-methyl-2H-indazole-4-carboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid).

The reduction of the methanol moiety to a methyl group, affording 2,4-dimethyl-2H-indazole, can be accomplished through a two-step process involving conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for the reduction of the indazole ring itself under specific conditions rsc.org.

Functionalization of the Indazole Core

The aromatic indazole ring system of this compound is amenable to functionalization through electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution Studies

The indazole nucleus is susceptible to electrophilic attack, with the position of substitution being influenced by the existing substituents and the reaction conditions. For 2-substituted indazoles, electrophilic substitution typically occurs on the benzene (B151609) ring portion of the molecule.

Studies on the halogenation of 2-substituted-2H-indazoles have shown that bromination and chlorination can be achieved regioselectively. For instance, metal-free halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to mono-, di-, or tri-halogenated products depending on the stoichiometry of the halogenating agent and the reaction conditions gordon.edunih.govresearchgate.net. The substitution pattern is directed by the electronic nature of the substituent at the 2-position.

Furthermore, visible light-promoted C3-carbamoylation of 2H-indazoles has been reported, demonstrating another avenue for electrophilic functionalization at the C3 position of the indazole core chem-station.com.

Nucleophilic Substitution Reactions

Functionalization of the indazole core can also be achieved through nucleophilic substitution reactions, particularly on pre-functionalized derivatives such as halo-indazoles. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

For instance, the Suzuki-Miyaura coupling of bromo-substituted indazoles with various boronic acids allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents onto the indazole ring nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate.

Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling halo-indazoles with amines in the presence of a palladium catalyst researchgate.netnih.gov. This reaction provides a direct route to amino-functionalized indazole derivatives. These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for the synthesis of complex indazole-based molecules.

Metal-Catalyzed Coupling Reactions

While direct experimental data on metal-catalyzed coupling reactions of this compound is not extensively documented in publicly available literature, the reactivity of the broader class of indazole derivatives provides a strong basis for predicting its behavior in such transformations. The indazole nucleus can participate in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

For related indazole compounds, particularly those bearing a halogen at positions amenable to coupling, these reactions proceed with good efficiency. For instance, the Suzuki-Miyaura coupling of haloindazoles with various boronic acids is a well-established method for introducing aryl or heteroaryl substituents onto the indazole core. nih.govnih.gov Similarly, Sonogashira coupling provides a route to alkynyl-substituted indazoles, and Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing diverse amine functionalities. organic-chemistry.orgresearchgate.net

To enable the participation of this compound in these coupling reactions, prior functionalization to introduce a leaving group, typically a halide, on the indazole ring would be necessary. The most likely positions for such functionalization, and subsequent coupling, would be the vacant C3, C5, C6, or C7 positions.

Table 1: Representative Metal-Catalyzed Coupling Reactions of Indazole Derivatives

| Coupling Reaction | Indazole Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | 4-Substituted-7-bromo-1H-indazole | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 7-Aryl/Heteroaryl-1H-indazole | nih.gov |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| Sonogashira | 5-Bromo-3-iodoindazoles | Terminal alkynes | Pd-catalyst, CuI | 5-Bromo-3-alkynylindazoles | youtube.com |

| Buchwald-Hartwig | Aryl halides | Indazole | Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃ | N-Arylindazole | researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Modifications

The regioselectivity of chemical modifications on the this compound scaffold is a critical consideration. The inherent electronic properties of the 2H-indazole ring system and the influence of the existing methyl and hydroxymethyl substituents direct the position of incoming reagents.

In the case of electrophilic substitution reactions, such as halogenation, which would be a prerequisite for many coupling reactions, the C3 position of 2H-indazoles is generally the most reactive site. thieme-connect.de However, the presence of substituents can alter this preference. For 4-substituted-1H-indazoles, regioselective bromination at the C7 position has been demonstrated, indicating that functionalization at positions other than C3 is achievable. nih.govrsc.org This suggests that direct halogenation of this compound could potentially be directed to the C3, C5, C6, or C7 positions depending on the reaction conditions and the directing influence of the C4-hydroxymethyl group.

Stereoselectivity would be a key consideration if the hydroxymethyl group were to be modified or if reactions were to introduce a new chiral center. For instance, oxidation of the hydroxymethyl group to an aldehyde would create a prochiral center, and subsequent nucleophilic additions could potentially be controlled to favor one stereoisomer over the other with the use of chiral reagents or catalysts.

Reaction Kinetics and Mechanistic Investigations

The kinetics and mechanisms of chemical transformations involving this compound are expected to align with those established for other indazole derivatives. The rates of metal-catalyzed coupling reactions are influenced by several factors, including the nature of the catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates. mit.eduwildlife-biodiversity.com

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com In the context of a halogenated derivative of this compound, the cycle would commence with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond of the indazole ring. This is often the rate-determining step. libretexts.org The subsequent transmetalation with the organometallic coupling partner (e.g., a boronic acid in Suzuki-Miyaura coupling) and reductive elimination would then yield the coupled product and regenerate the active Pd(0) catalyst.

The distinction between kinetic and thermodynamic control can be significant in determining the product distribution, particularly in cases where multiple reactive sites could lead to different isomers. youtube.comwikipedia.orgucalgary.cauc.edunih.gov At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest, which is often the one with the lowest activation energy. At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable product is favored. For the functionalization of the indazole ring, the relative stability of the different regioisomeric products would dictate the outcome under thermodynamic conditions.

Mechanistic studies on related systems, often employing computational methods like Density Functional Theory (DFT), have provided insights into the transition states and intermediates involved in indazole functionalization. nih.gov These studies help to rationalize the observed regioselectivity and can be used to predict the reactivity of new substrates like this compound.

Medicinal Chemistry Research on 2 Methyl 2h Indazol 4 Yl Methanol and Its Derivatives

(2-Methyl-2H-indazol-4-yl)methanol as a Building Block in Drug Discovery

This compound is recognized as a key starting material or intermediate in the synthesis of more complex, biologically active molecules. Its commercial availability facilitates its use in drug discovery programs. labcompare.com The 2-methyl-2H-indazole core offers a stable and synthetically versatile platform that can be strategically modified to interact with various biological targets.

A notable example of its utility is in the development of kinase inhibitors. In the rational design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML), a structurally related analogue, (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol, was synthesized from methyl 1H-indazole-6-carboxylate. nih.gov This intermediate was then elaborated into a series of potent 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov The indazole moiety in these compounds proved crucial, acting as a "hinge binder" that interacts with the ATP-binding pocket of the FLT3 kinase. nih.gov This demonstrates how the indazole-methanol framework serves as a foundational component, which is then functionalized to achieve high-affinity binding and potent inhibition.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For indazole-based compounds, SAR explorations have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the indazole scaffold have yielded critical insights for several classes of inhibitors.

FLT3 Kinase Inhibitors : In a series of benzimidazole-indazole derivatives designed as FLT3 inhibitors, SAR studies revealed key structural requirements for potency. nih.gov The indazole core itself was identified as a critical hinge-binding element. Modifications were made to an amide group attached to the benzimidazole (B57391) ring. The results, summarized in the table below, show that introducing various substituted phenyl groups significantly impacts the inhibitory concentration (IC₅₀) against both wild-type FLT3 and the drug-resistant D835Y mutant. For instance, adding a trifluoromethyl group at the meta position of the terminal phenyl ring (compound 8r ) resulted in highly potent inhibition. nih.gov

| Compound | R Group | FLT3 IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |

| 8a | Phenyl | 5.8 | 6.5 |

| 8g | 4-Fluorophenyl | 5.2 | 1.8 |

| 8k | 4-(Trifluoromethyl)phenyl | 4.8 | 1.1 |

| 8r | 3-(Trifluoromethyl)phenyl | 0.8 | 0.3 |

| 8v | 3-Ethynylphenyl | 2.1 | 0.6 |

| Data sourced from a study on benzimidazole-indazole derivatives as FLT3 inhibitors. nih.gov |

Monoamine Oxidase (MAO) Inhibitors : For indazole-based MAO-B inhibitors, SAR studies have shown that substitution patterns on terminal phenyl rings are crucial. Generally, electron-donating groups tend to improve activity, while electron-withdrawing groups decrease it. nih.gov In a series of indazole-5-carboxamides, N1-methylation of the indazole ring was found to be a key optimization, leading to compounds with subnanomolar potency and improved water solubility. tandfonline.comnih.gov

Antiprotozoal Agents : In the development of 2-phenyl-2H-indazole derivatives as antiprotozoal agents, SAR analysis indicated that electron-withdrawing groups on the 2-phenyl ring were favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

The three-dimensional conformation of an inhibitor when bound to its target is a critical determinant of its activity. Molecular docking and conformational analyses are used to understand these interactions and guide drug design.

For indazole-based FLT3 inhibitors, docking studies revealed the precise binding mode. The N-H of the indazole ring forms a key hydrogen bond with the backbone of residue Cys694 in the hinge region of the kinase. nih.gov The fused ring system of the attached benzimidazole interacts with phenylalanine residues (Phe691 and Phe830) through π-π stacking. nih.gov This understanding of the bound conformation allows for the rational placement of substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency. nih.gov

In the case of dual MCL-1/BCL-2 inhibitors derived from an indazole scaffold, molecular modeling predicted that the indazole core itself binds differently in the two related proteins. nih.gov With the BCL-2 protein, the indazole core is predicted to bind towards the p1 pocket, whereas in MCL-1, it is pushed away from the protein surface. nih.gov This highlights how conformational differences in the binding site, even between homologous proteins, can be exploited or present challenges for designing dual-target inhibitors. Such insights are crucial for the next generation of inhibitor design. nih.gov

Rational Design of this compound-Based Compounds

Rational drug design leverages structural and mechanistic information to create more potent and selective drugs. elsevierpure.com Strategies like bioisosteric modification and scaffold hopping are central to this process.

Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. This strategy has been effectively applied to indazole-based compounds.

In the development of FLT3 inhibitors, researchers replaced a quinazoline (B50416) core with a benzimidazole scaffold. nih.gov This modification was based on the observation that both structures could act as bioisosteres, maintaining key π-π interactions with the kinase while offering different properties and vectors for further optimization. nih.govacs.org Similarly, computational studies have proposed various bio-isosteres for designing new indazole-based VEGFR-2 inhibitors to improve binding to the ATP binding site. biotech-asia.org

Scaffold hopping is a powerful lead optimization strategy where the core molecular structure (scaffold) of a known inhibitor is replaced with a novel one, aiming to discover new chemotypes with improved properties, such as potency, selectivity, or patentability.

A compelling example is the transformation of an indole-based inhibitor into a dual inhibitor of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org Researchers began with an indole-2-carboxylic acid compound that was a potent inhibitor of MCL-1 but only a moderate inhibitor of BCL-2. nih.gov By "hopping" from the indole (B1671886) scaffold to an indazole framework, they successfully developed compounds that inhibited both MCL-1 and BCL-2. nih.govrsc.org This shift was significant because resistance to BCL-2 selective inhibitors often arises from the upregulation of MCL-1. rsc.org

The table below illustrates the success of this strategy. The original indole scaffold was highly selective for MCL-1. Replacing it with an indazole-3-carboxylic acid core and further derivatizing it into an acylsulfonamide (Compound 14a ) yielded a potent dual inhibitor with minimal activity against the related BCL-xL protein, which is desirable to avoid certain side effects. nih.gov

| Compound | Scaffold | MCL-1 Kᵢ (μM) | BCL-2 Kᵢ (μM) | BCL-xL Kᵢ (μM) |

| 1 | Indole | 0.055 | 0.87 | > 15 |

| 14a | Indazole | 1.20 | 0.51 | > 10 |

| Data sourced from a study on scaffold hopping to develop dual MCL-1/BCL-2 inhibitors. nih.gov |

This work demonstrates how the indazole scaffold can serve as a successful replacement for other heterocyclic cores, leading to compounds with a distinct and potentially more therapeutically valuable biological profile.

Prodrug Design Strategies

Prodrugs are inactive compounds that are converted into their active forms in the body through metabolic processes. This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a drug candidate. For this compound, the primary handle for prodrug design is the hydroxymethyl group at the 4-position. This alcohol functionality can be chemically modified to create various ester or carbonate linkages, which can be cleaved by endogenous enzymes like esterases to release the active parent molecule.

The primary goal of creating a prodrug of this compound would be to enhance properties such as:

Solubility: Modification of the hydroxymethyl group can increase or decrease aqueous solubility depending on the promoiety used.

Lipophilicity: Increasing lipophilicity can improve membrane permeability and oral absorption.

Targeted Delivery: Specific promoieties could be chosen that are activated by enzymes present in a target tissue, thereby concentrating the active drug at its site of action.

Below is a table of potential prodrug strategies for this compound.

| Prodrug Linkage | Promoiety Example | Potential Advantage | Enzyme for Activation |

| Ester | Acetate, Benzoate | Increased lipophilicity, improved cell permeability | Esterases |

| Carbonate | Ethyl carbonate | Modified solubility and stability | Esterases, Carbonic anhydrase |

| Phosphate Ester | Monophosphate | Increased aqueous solubility | Alkaline phosphatases |

| Amino Acid Conjugate | Glycine, Alanine | Potential for active transport, increased solubility | Peptidases, Esterases |

These strategies are based on well-established principles in medicinal chemistry for modifying alcohol-containing compounds. dntb.gov.ua The choice of a specific promoiety would depend on the desired therapeutic application and the specific biological barriers that need to be overcome.

Pan Assay Interference Structures (PAINS) and Leadlikeness Considerations for this compound Derivatives

In the early stages of drug discovery, it is crucial to identify compounds that may lead to false-positive results in high-throughput screening assays. These compounds are known as Pan-Assay Interference Structures, or PAINS. wikipedia.org PAINS often contain reactive functional groups that can interact non-specifically with assay components, leading to misleading activity readouts. nih.gov

A critical evaluation of the this compound structure for known PAINS alerts is a necessary step in its evaluation as a lead compound. The indazole ring itself is generally not considered a PAINS motif. However, certain substituted indazoles or related nitrogen-containing heterocycles can sometimes be flagged by computational PAINS filters. Careful analysis of derivatives is therefore warranted. nih.gov

Lead-likeness refers to a set of physicochemical properties that are considered favorable for a compound to be a good starting point for a drug discovery program. These properties are often associated with better absorption, distribution, metabolism, and excretion (ADME) profiles. The "Rule of Five" proposed by Lipinski is a commonly used guideline for evaluating lead-likeness.

Here is an analysis of this compound based on lead-likeness parameters:

| Parameter | Value for this compound | "Rule of Five" Guideline | Assessment |

| Molecular Weight (MW) | 162.19 g/mol | < 500 | Compliant |

| LogP (octanol-water partition coefficient) | ~1.5 (estimated) | < 5 | Compliant |

| Hydrogen Bond Donors (HBD) | 1 (from the -OH group) | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors (HBA) | 2 (from the N and O atoms) | ≤ 10 | Compliant |

As the table indicates, this compound exhibits favorable lead-like properties. Its relatively low molecular weight and balanced lipophilicity make it an attractive scaffold for further chemical modification and optimization in a drug discovery context. These properties suggest that derivatives of this compound are likely to have good starting points for developing orally bioavailable drugs.

Computational Chemistry and in Silico Modeling of 2 Methyl 2h Indazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of (2-Methyl-2H-indazol-4-yl)methanol. nih.govepstem.net By solving the Schrödinger equation for the molecule, it is possible to determine a variety of electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, DFT calculations on related indazole derivatives have shown HOMO-LUMO gaps that are indicative of a stable but reactive molecule. nih.gov

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting how it will interact with other molecules. For this compound, the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be key sites for interaction.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how this compound might interact with biological targets, such as proteins or enzymes. pensoft.netrsc.org These methods are central to drug discovery and development.

Molecular docking predicts the preferred orientation of the molecule when bound to a target, as well as the binding affinity. This is achieved by sampling a large number of possible conformations and scoring them based on a force field. For example, docking studies on similar indazole-containing compounds have identified key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of various kinases. nih.govplos.org

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of the complex. ajchem-a.com This can reveal important conformational changes that may occur upon binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling

To build a QSAR model, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to correlate these descriptors with experimentally determined biological activity. Such models can be used to predict the activity of new, unsynthesized compounds, including this compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are widely used to predict the ADME properties of drug candidates, which is crucial for assessing their potential as therapeutic agents. semanticscholar.orgnih.gov Various computational models, often based on a compound's physicochemical properties, can estimate its pharmacokinetic profile.

For this compound, key ADME parameters can be predicted. These include its likelihood of oral absorption, its ability to cross the blood-brain barrier, its potential to be a substrate or inhibitor of cytochrome P450 enzymes (which are key for metabolism), and its predicted clearance from the body. These predictions are often guided by empirical rules such as Lipinski's rule of five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibitor | Unlikely |

| Lipinski's Rule of Five | Compliant (0 violations) |

| Topological Polar Surface Area (TPSA) | 49.8 Ų |

Biological Activity and Pharmacological Investigations of 2 Methyl 2h Indazol 4 Yl Methanol Derivatives

In Vitro Pharmacological Profiling

The initial assessment of the therapeutic potential of (2-Methyl-2H-indazol-4-yl)methanol derivatives and their analogs typically involves a battery of in vitro assays. These tests are designed to determine the compounds' interactions with specific biological targets and their effects on cellular functions.

While specific receptor binding data for this compound derivatives are not extensively documented in publicly available literature, research on the broader indazole class has shown engagement with various receptors. For instance, certain indazole derivatives have been investigated for their activity at cannabinoid (CB1) receptors.

The indazole scaffold is a common feature in many enzyme inhibitors. Research has highlighted the potential of indazole derivatives to inhibit a range of enzymes implicated in various diseases.

A study on 4-substituted-1H-indazoles identified them as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with significant inhibitory potency against nNOS. nih.gov This suggests that derivatives of this compound could also be explored for their effects on this enzyme.

Furthermore, a patent has described novel indazole derivatives as potent inhibitors of Rho kinase (ROCK), a key enzyme in cellular contraction, motility, and proliferation.

Another area of interest is the inhibition of protein kinases, which are crucial regulators of cell signaling. Several indazole-containing compounds have been developed as kinase inhibitors for cancer therapy. For example, a series of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been identified as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1). mdpi.com Additionally, N-aromatic-substituted indazole derivatives have shown potent and selective inhibition of c-Jun N-terminal kinase 3 (JNK3). nih.gov

The table below summarizes the enzyme inhibitory activity of some indazole derivatives.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| 4-Bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent | nih.gov |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative 129 | Phosphoinositide-dependent kinase-1 (PDK1) | 80 | mdpi.com |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative 130 | Phosphoinositide-dependent kinase-1 (PDK1) | 90 | mdpi.com |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 102 | Fibroblast growth factor receptor 1 (FGFR1) | 30.2 | mdpi.com |

| 6-Pyridine aza-indazole analog 3 | c-Jun N-terminal kinase 3 (JNK3) | 5 | nih.gov |

Cell-based assays provide a more holistic view of a compound's biological effects by evaluating its activity within a living cell. Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of indazole derivatives against various cancer cell lines.

One study reported the synthesis of a series of indazole derivatives and their evaluation for in vitro anti-proliferative activity. nih.govresearchgate.net Compound 2f from this series showed potent growth inhibitory activity against several cancer cell lines, including A549 (lung carcinoma), 4T1 (breast cancer), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma). nih.gov The study found that 2f could inhibit cell proliferation and colony formation, and induce apoptosis in 4T1 cells. nih.govresearchgate.net

Another investigation into 2H-indazole derivatives revealed their potential as dual antimicrobial and anti-inflammatory agents. nih.gov These compounds exhibited antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

The table below presents the anti-proliferative activity of a selected indazole derivative.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2f | A549 | >10 | nih.gov |

| 4T1 | 0.23 | nih.gov | |

| HepG2 | 0.80 | nih.gov | |

| MCF-7 | 0.34 | nih.gov | |

| HCT116 | 1.15 | nih.gov |

Mechanism of Action Elucidation

Understanding the precise mechanism by which a compound exerts its pharmacological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, this involves identifying their specific molecular targets and characterizing the interactions at a molecular level.

For novel indazole derivatives, identifying the molecular target is a key step. A common approach is to use computational tools to predict potential targets. For instance, the Swiss Target Prediction tool was used to suggest potential tyrosine kinase targets for the anti-cancer compound 2f . nih.gov

Experimental validation of these predicted targets is then necessary. This can involve direct binding assays with the purified target protein or genetic techniques in cells to confirm the target's role in the compound's activity.

Once a target is identified and validated, understanding the specific interactions between the ligand (the indazole derivative) and the target protein is essential for optimizing the compound's potency and selectivity. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of the ligand-target complex, revealing detailed binding modes.

For example, the co-crystal structure of an aza-indazole-based inhibitor bound to JNK3 revealed a type I kinase inhibition binding mode. nih.gov This type of detailed structural information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features of a compound with its biological activity. Such studies guide the rational design of more potent and selective analogs.

In the absence of a crystal structure, molecular modeling and docking studies can provide valuable insights into potential binding interactions. These computational methods can help to rationalize observed SAR and guide the design of new derivatives.

Preclinical Pharmacological Studies (In Vivo)

Comprehensive in vivo data for derivatives of this compound are not readily found in the public domain.

There is a lack of published studies detailing the evaluation of this compound derivatives in established in vivo efficacy models, such as human tumor xenografts in mice. nih.gov While general indazole derivatives have been tested in such models, showing varying degrees of tumor growth inhibition, specific data for the titular compound is absent. researchgate.netnih.gov

Information regarding the pharmacodynamic assessments of this compound derivatives is not available. Such studies would typically involve the analysis of biomarkers from tumor or surrogate tissues to demonstrate that the compound is interacting with its intended molecular target in a living organism.

Structure-Based Drug Design Utilizing Biological Data

The application of structure-based drug design is a powerful strategy in medicinal chemistry to optimize the potency and selectivity of lead compounds. This approach relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography, in complex with an inhibitor. nih.gov While this methodology has been successfully applied to other indazole-based kinase inhibitors, leading to the development of highly potent molecules, its specific use in optimizing derivatives of this compound has not been reported. nih.govnih.gov The general principle involves using the structural information to guide the synthesis of new analogs with improved binding affinity and pharmacological properties. nih.govnih.gov

Pharmacokinetic Adme Research of 2 Methyl 2h Indazol 4 Yl Methanol Derivatives

Absorption Studies (In Vitro and In Silico)

The absorption of a drug following oral administration is a key factor in its bioavailability. This process is often evaluated using in vitro models, such as the Caco-2 cell permeability assay, and in silico computational tools.

In Vitro Insights from Caco-2 Permeability Assays

In Silico Predictions of Absorption

In the absence of direct experimental data, in silico tools like SwissADME and PreADMET offer valuable predictions of ADME parameters based on a compound's chemical structure semanticscholar.orgnih.gov. These platforms utilize algorithms trained on large datasets of known compounds to estimate properties like gastrointestinal (GI) absorption and Caco-2 permeability nih.govmolecular-modelling.ch.

For (2-Methyl-2H-indazol-4-yl)methanol, in silico models predict favorable absorption characteristics. The predicted properties suggest that the molecule is likely to be well-absorbed from the gastrointestinal tract.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | -5.5 to -4.5 cm/s | Predicted moderate to high permeability. |

Note: The data in this table is generated from in silico predictions and should be confirmed by experimental studies.

Distribution Profile Analysis

Once absorbed into the systemic circulation, a drug's distribution to various tissues and organs is largely influenced by its binding to plasma proteins. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target and to be metabolized and excreted mdpi.com.

Plasma Protein Binding (PPB)

Indazole derivatives, as a class, have been noted to exhibit a range of plasma protein binding affinities. In silico prediction tools can provide an initial estimate of the extent to which a compound will bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.

For this compound, predictive models suggest a moderate to high degree of plasma protein binding.

Table 2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Plasma Protein Binding (PPB) | 85-95% | A significant fraction of the compound is expected to be bound to plasma proteins. |

Note: The data in this table is generated from in silico predictions and should be confirmed by experimental studies.

The high predicted plasma protein binding would mean that changes in plasma protein concentrations could affect the free fraction of the drug, potentially impacting its efficacy and safety profile.

Metabolic Pathways and Metabolite Identification

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This biotransformation is primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.

For indazole-containing compounds, several metabolic pathways have been identified. Common reactions include hydroxylation, N-dealkylation, and oxidation of alkyl side chains greenstonebio.com. The presence of a methyl group on the indazole ring, as in this compound, can influence the metabolic profile, potentially by blocking a site of metabolism or by being a site of metabolism itself. Studies on related indazole analogs have shown that methylation can impact metabolic stability qsarhub.com.

The primary metabolic pathways predicted for this compound involve oxidation of the methyl group and the methanol (B129727) moiety, as well as potential hydroxylation of the aromatic ring system.

Table 3: Predicted Major Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite |

|---|---|

| Oxidation of the methanol group | (2-Methyl-2H-indazol-4-yl)carboxylic acid |

| Oxidation of the N-methyl group | (2H-Indazol-4-yl)methanol |

Note: The data in this table is generated from in silico predictions and should be confirmed by experimental studies.

Further in vitro studies using human liver microsomes would be necessary to definitively identify the metabolites and the specific CYP isoforms involved in the metabolism of this compound derivatives.

Excretion Mechanisms

The final step in the pharmacokinetic journey of a drug is its excretion from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion) nih.gov. The route and rate of excretion are influenced by the physicochemical properties of the drug and its metabolites, such as molecular weight, polarity, and lipophilicity nih.gov.

Generally, small, water-soluble molecules are readily excreted by the kidneys, while larger, more lipophilic compounds are more likely to be eliminated in the bile . The metabolism of a drug often increases its polarity, facilitating renal excretion nih.gov.

For this compound and its derivatives, it is anticipated that the parent compound and its metabolites will be cleared from the body through a combination of renal and biliary excretion. The increased polarity of the predicted metabolites, such as the carboxylic acid derivative, would favor renal clearance.

Table 4: Predicted Excretion Properties of this compound

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Primary Route of Excretion | Renal and Biliary | The parent compound and its metabolites are likely to be cleared by both pathways. |

Note: The data in this table is generated from in silico predictions and should be confirmed by experimental studies.

Toxicological Assessment of 2 Methyl 2h Indazol 4 Yl Methanol Analogues

In Vitro Cytotoxicity and Genotoxicity Studies

The initial evaluation of a new chemical entity's safety profile typically involves a battery of in vitro tests to assess its potential for cytotoxicity and genotoxicity.

In Vitro Cytotoxicity

A number of studies have investigated the in vitro cytotoxicity of various indazole analogues against a range of human cancer cell lines. These studies are crucial in early drug discovery to identify compounds with potential anti-cancer activity and to understand their mechanism of action.

N-Substituted indazolones have been identified as effective cytotoxic agents against several cancer cell lines, including L1210, Tmolt3, colon adenocarcinoma, and HeLa-S3. nih.gov The mechanism of action for these derivatives appears to involve the inhibition of de novo purine (B94841) synthesis, which subsequently curtails DNA and RNA synthesis, leading to cell death. nih.gov DNA strand scission was also observed after prolonged exposure to these compounds. nih.gov

More recent research has focused on curcumin-indazole analogues, which have demonstrated low to moderate cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal cancer) cells. japsonline.comjapsonline.com Notably, some of these analogues showed higher cytotoxicity against WiDr cells compared to curcumin (B1669340) and tamoxifen. japsonline.comjapsonline.com Importantly, the majority of these synthesized compounds exhibited low toxicity against normal Vero cells, suggesting a degree of selectivity for cancer cells. japsonline.com

The table below summarizes the in vitro cytotoxicity data for selected indazole analogues.

| Compound/Analogue | Cell Line | IC50 (µM) | Source |

| Curcumin-indazole analogue 3b | WiDr | 27.20 | japsonline.comjapsonline.com |

| Curcumin-indazole analogue 3b | MCF-7 | 45.97 | japsonline.com |

| Curcumin-indazole analogue 3d | HeLa | 46.36 | japsonline.com |

| Curcumin-indazole analogue 3d | WiDr | >100 | japsonline.com |

| N-Substituted Indazolones | L1210, Tmolt3, Colon adenocarcinoma, HeLa-S3 | Not specified | nih.gov |

Genotoxicity

Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause genetic damage. Standard assays include the bacterial reverse mutation test (Ames test) and the in vivo micronucleus test. wikipedia.orgeurofins.com.aubiotoxicity.comresearchgate.net

Direct genotoxicity data for (2-Methyl-2H-indazol-4-yl)methanol or its close analogues is scarce in publicly available literature. However, studies on the structurally related compound, imidazole (B134444), and its metabolites have shown consistently negative results in the Ames test, an unscheduled DNA synthesis (UDS) assay, and a malignant transformation assay, suggesting a low likelihood of mutagenic or carcinogenic hazard for these specific compounds. nih.gov It is important to note that these findings on imidazole may not be directly extrapolated to indazole derivatives, which have a different bicyclic structure.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by using bacteria to test for gene mutations. wikipedia.orgeurofins.com.au A positive result indicates that the chemical is mutagenic and may have carcinogenic potential. wikipedia.org The in vivo micronucleus test is another key assay that detects chromosomal damage in mammalian cells. researchgate.net

Given the absence of specific genotoxicity data for this compound analogues, this remains a critical data gap that would need to be addressed in any formal preclinical safety evaluation.

Preclinical Safety Pharmacology Assessments

Preclinical safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital organ systems. These studies are a regulatory requirement before a new drug can be tested in humans. researchgate.net The core battery of safety pharmacology studies typically assesses the cardiovascular, central nervous, and respiratory systems.

Cardiovascular System

The cardiovascular system is a primary focus of safety pharmacology due to the potential for serious adverse events. appliedclinicaltrialsonline.com A review of indazole derivatives has highlighted their diverse pharmacological activities, with some compounds showing potential beneficial effects on the cardiovascular system, while others may pose risks. nih.govnih.gov For instance, one study on 7-nitroindazole (B13768) administered to rats from the prenatal period to adulthood resulted in reduced heart and kidney weight and changes in the thoracic aorta and carotid artery. nih.gov This underscores the importance of thorough cardiovascular safety assessment for any new indazole derivative. A key concern for many new chemical entities is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govfrontiersin.org While specific hERG liability data for this compound analogues is not available, it would be a critical endpoint in a comprehensive preclinical safety evaluation.

Central Nervous System (CNS)

Assessing the potential effects of a new compound on the central nervous system is another crucial aspect of safety pharmacology. researchgate.netsygnaturediscovery.com These studies typically involve a functional observational battery in animals to detect any changes in behavior, coordination, and other neurological functions. sygnaturediscovery.com Given the broad range of biological activities reported for indazole derivatives, a thorough evaluation of potential CNS effects would be necessary. nih.gov

Respiratory System

The respiratory system is the third vital organ system evaluated in the core safety pharmacology battery. These studies measure parameters such as respiratory rate and tidal volume to detect any adverse effects on breathing. While specific data for this compound analogues are not available, this would be a standard component of a preclinical safety package.

Identification of Potential Off-Target Toxicities

Off-target toxicities occur when a drug interacts with unintended biological targets, leading to adverse effects. The indazole scaffold is present in a number of approved drugs with diverse therapeutic applications, indicating that derivatives of this core structure can interact with a wide range of biological targets. nih.govnih.govnih.gov

A comprehensive review of recent advances in indazole-containing derivatives highlights their broad pharmacological activities, including anti-inflammatory, anti-arrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.govbeilstein-journals.org This wide range of activities suggests that new indazole analogues could have unanticipated off-target effects. For example, some N-aromatic-substituted indazole derivatives developed as JNK3 inhibitors showed low cytotoxicity in SHSY5Y cells, but some also exhibited off-target inhibition of other kinases. nih.gov

Therefore, a thorough off-target profiling using in vitro and in silico methods would be essential in the preclinical development of this compound or its analogues to identify and mitigate potential safety risks.

Advanced Analytical Methodologies for 2 Methyl 2h Indazol 4 Yl Methanol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of (2-Methyl-2H-indazol-4-yl)methanol. By interacting with the molecule at the atomic and molecular levels, these techniques provide detailed information about its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous evidence of its isomeric form and the connectivity of its atoms. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the methylene (B1212753) group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by their position on the indazole ring system. The N-methyl group typically appears as a singlet in the upfield region of the spectrum. The methylene protons of the hydroxymethyl group would also present as a singlet, or potentially a doublet if coupled to the hydroxyl proton, depending on the solvent and concentration. The hydroxyl proton itself is often a broad singlet, and its chemical shift can be highly variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic of their electronic environment. The N-methyl carbon and the methylene carbon of the hydroxymethyl group will also have characteristic chemical shifts. In some studies of related indazole derivatives, ¹³C NMR has been instrumental in distinguishing between different isomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on analogous structures and general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| N-CH₃ | ~4.0 | ~35 |

| CH₂OH | ~4.8 | ~55 |

| OH | Variable (often broad) | - |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula, C₉H₁₀N₂O.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak [M]⁺ is expected to be prominent. Common fragmentation pathways for related structures involve the loss of the hydroxymethyl group (-CH₂OH) or the methyl group (-CH₃). The fragmentation of the indazole ring itself can also lead to characteristic fragment ions. Predicted collision cross-section values for various adducts of the molecule can also be calculated to aid in its identification. uni.lu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns for similar compounds.

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 131 | [M - CH₂OH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The presence of the hydroxyl group is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are typically observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring system give rise to absorptions in the 1450-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system, being an aromatic chromophore, is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the ring and the solvent used for the analysis.

Table 3: Expected Characteristic Spectroscopic Data for this compound Expected data based on the functional groups present and data for related compounds.

| Spectroscopic Technique | Expected Absorption/Band | Corresponding Functional Group/Transition |

|---|---|---|

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch |

| IR Spectroscopy | 2850-3100 cm⁻¹ | C-H stretch (aromatic and aliphatic) |

| IR Spectroscopy | 1450-1650 cm⁻¹ | C=N and C=C stretch (indazole ring) |

| UV-Vis Spectroscopy | ~220-300 nm | π → π* transitions of the indazole ring |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation and purification of this compound, as well as for its quantitative analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indazole derivatives. For the analysis of this compound, a reversed-phase HPLC method would be most common. This typically involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC is crucial for assessing the purity of synthetic batches of this compound and for quantifying it in various samples. Chiral HPLC, employing a chiral stationary phase, could be utilized to separate enantiomers if the molecule were chiral, although the parent compound is not.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, derivatization to a more volatile species (e.g., by silylation of the hydroxyl group) may be necessary to improve its chromatographic behavior.

In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for both the separation and the identification of the components of a mixture based on their mass spectra. This combination is particularly useful for the analysis of isomeric mixtures of indazole derivatives.

X-ray Crystallography Data for this compound Not Currently Available in Public Scientific Literature

Despite a comprehensive search of academic databases and scientific literature, specific X-ray crystallography data for the chemical compound this compound could not be located. Therefore, a detailed analysis of its three-dimensional structure, as determined by this methodology, cannot be provided at this time.

While the synthesis and potential biological activities of various indazole derivatives are subjects of ongoing research, the specific crystal structure of this compound has not been reported in the publicly accessible scientific domain.